molecular formula C4H6F3IZn B6295190 4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF CAS No. 1174507-15-3

4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF

Cat. No.: B6295190
CAS No.: 1174507-15-3
M. Wt: 303.4 g/mol
InChI Key: RAVQJCPMUPSHQD-UHFFFAOYSA-M
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Description

4,4,4-Trifluorobutylzinc iodide is a fluorinated organozinc reagent dissolved in tetrahydrofuran (THF) at a concentration of 0.25 M. Organozinc reagents are pivotal in modern organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) and alkylation processes. The trifluorobutyl group introduces steric and electronic effects due to the electron-withdrawing nature of fluorine atoms, enhancing the reagent’s reactivity in forming carbon-carbon bonds. THF, a polar aprotic solvent, stabilizes the organozinc species by coordinating to the zinc center, preventing aggregation and decomposition .

Properties

IUPAC Name

iodozinc(1+);1,1,1-trifluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3.HI.Zn/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVQJCPMUPSHQD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCC(F)(F)F.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutylzinc iodide typically involves the reaction of 4,4,4-trifluorobutyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

4,4,4-Trifluorobutyl iodide+Zinc4,4,4-Trifluorobutylzinc iodide\text{4,4,4-Trifluorobutyl iodide} + \text{Zinc} \rightarrow \text{4,4,4-Trifluorobutylzinc iodide} 4,4,4-Trifluorobutyl iodide+Zinc→4,4,4-Trifluorobutylzinc iodide

Industrial Production Methods

In industrial settings, the production of 4,4,4-Trifluorobutylzinc iodide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutylzinc iodide undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form complex organic molecules.

    Addition reactions: Adds to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Common reagents used with 4,4,4-Trifluorobutylzinc iodide include palladium catalysts, carbonyl compounds, and halides. Typical reaction conditions involve an inert atmosphere, moderate temperatures, and the use of THF as a solvent.

Major Products Formed

The major products formed from reactions involving 4,4,4-Trifluorobutylzinc iodide include substituted alkanes, alcohols, and complex organic frameworks, depending on the specific reaction and reagents used.

Scientific Research Applications

4,4,4-Trifluorobutylzinc iodide is used in various scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom facilitates the transfer of the trifluorobutyl group to electrophilic centers, forming new carbon-carbon bonds. The trifluoromethyl groups enhance the reactivity of the compound, making it a powerful reagent in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of Fluorinated Organozinc Reagents

Compound Concentration (M) Solvent Fluorine Substituents Key Applications Reference
4,4,4-Trifluorobutylzinc iodide 0.25 THF Three CF₃ on butyl Alkylation, cross-coupling
3,3,3-Trifluoropropylzinc iodide 0.5 THF Three CF₃ on propyl Synthesis of fluorinated alkanes
Phenylzinc iodide 0.5 THF None (aryl) Aromatic cross-coupling
(3,3,3-Trifluoro-2,2-dimethylpropyl)zinc bromide 0.5 THF CF₃ and methyl branches Sterically hindered couplings

Structural Insights :

  • Fluorine Positioning : Trifluoromethyl groups at the terminal position (butyl vs. propyl) influence electronic effects, with longer chains offering attenuated electron-withdrawing impacts on the zinc center .

Reactivity and Stability

  • Concentration Effects: The 0.25 M concentration of 4,4,4-Trifluorobutylzinc iodide in THF is lower than typical commercial organozinc reagents (e.g., 0.5 M phenylzinc iodide). This may reflect solubility limitations or enhanced stability at lower concentrations to prevent THF-Zinc complex degradation .
  • Reactivity in Cross-Coupling : Fluorinated alkylzincs like 4,4,4-Trifluorobutylzinc iodide are less nucleophilic than aryl counterparts (e.g., phenylzinc iodide), necessitating catalysts (e.g., Pd) with tailored ligands for efficient coupling .
  • Thermal Stability: THF’s coordination stabilizes the reagent, but trifluorobutyl groups may reduce thermal stability compared to non-fluorinated analogs due to increased electrophilicity .

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